Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate
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Overview
Description
The compound Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate , also known as this compound, is a chemical substance with the molecular formula C14H24N2O4 and a molecular weight of 284.3514 g/mol . This compound is characterized by its unique stereochemistry, having three defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate involves several steps:
Formation of the cyclohexene ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the acetylamino and amino groups: These functional groups are introduced through nucleophilic substitution reactions, often using reagents like acetyl chloride and ammonia.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetylamino groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir Phosphate: A similar compound used as an antiviral drug.
Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-methylethoxy)-1-cyclohexene-1-carboxylate: Shares structural similarities but differs in its specific functional groups and stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1052063-36-1 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-propan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-14(18)10-6-11(15)13(16-9(4)17)12(7-10)20-8(2)3/h7-8,11-13H,5-6,15H2,1-4H3,(H,16,17)/t11-,12+,13+/m0/s1 |
InChI Key |
LYFBTGLCZFIQTP-YNEHKIRRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(C)C |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)N)NC(=O)C)OC(C)C |
Origin of Product |
United States |
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